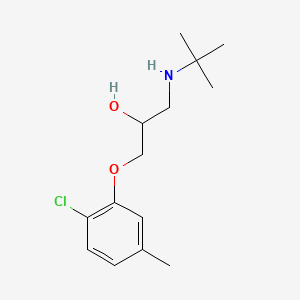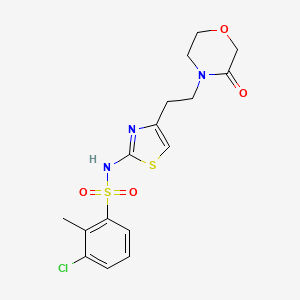
カボソンスタット
概要
説明
科学的研究の応用
Chemistry: Used as a model compound to study GSNOR inhibition and its effects on nitric oxide signaling.
Biology: Investigated for its role in modulating cellular processes through GSNOR inhibition.
Medicine: Clinical trials have explored its efficacy in treating cystic fibrosis and asthma by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Industry: Potential applications in developing new therapeutic agents targeting GSNOR and related pathways.
作用機序
Cavosonstat exerts its effects by inhibiting the enzyme S-nitrosoglutathione reductase (GSNOR). This inhibition leads to increased levels of S-nitrosoglutathione (GSNO), which in turn stabilizes the CFTR protein on the cell membrane . The stabilization of CFTR improves its function, which is particularly beneficial in conditions like cystic fibrosis where CFTR activity is compromised .
将来の方向性
生化学分析
Biochemical Properties
Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators
Cellular Effects
Cavosonstat has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cavosonstat involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body
Temporal Effects in Laboratory Settings
In laboratory settings, Cavosonstat has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .
Metabolic Pathways
It is known that Cavosonstat is an inhibitor of S-nitrosoglutathione reductase
準備方法
Synthetic Routes and Reaction Conditions
Cavosonstat can be synthesized through a series of chemical reactions involving the formation of its core structure, 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid . The synthetic route typically involves:
Formation of the quinoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring.
Coupling reactions: Formation of the final product through coupling reactions between the quinoline and benzene derivatives.
Industrial Production Methods
Industrial production of cavosonstat would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Cavosonstat undergoes various chemical reactions, including:
Oxidation: Cavosonstat can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often involve reagents like chlorine gas or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
類似化合物との比較
Similar Compounds
Ivacaftor: A CFTR potentiator used in combination therapies for cystic fibrosis.
Lumacaftor: Another CFTR corrector often used alongside ivacaftor.
Elexacaftor: Part of a triple combination therapy with ivacaftor and tezacaftor for cystic fibrosis.
Uniqueness
Cavosonstat is unique in its mechanism of action as a GSNOR inhibitor, which distinguishes it from other CFTR modulators like ivacaftor and lumacaftor that directly target the CFTR protein . This unique mechanism allows cavosonstat to complement other therapies and potentially offer additional benefits in stabilizing CFTR function .
特性
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1371587-51-7 | |
| Record name | Cavosonstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cavosonstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAVOSONSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

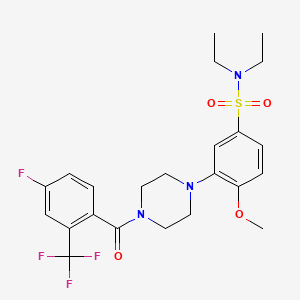
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
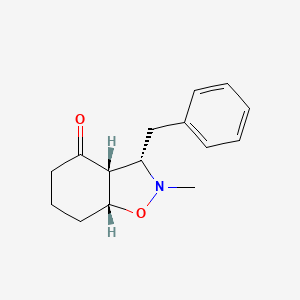
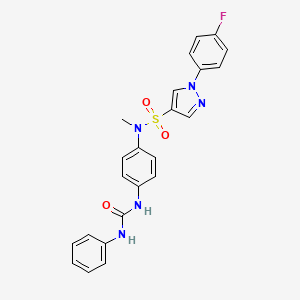
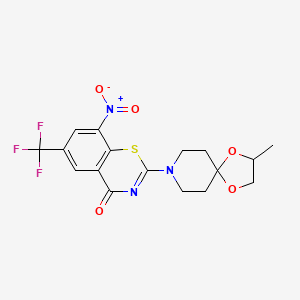
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

